molecular formula C7H15Cl2NO2S B13493201 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

Katalognummer: B13493201
Molekulargewicht: 248.17 g/mol
InChI-Schlüssel: PKBCUVFPZZHKER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical properties and reactivity, making it a valuable reagent in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of piperidine with ethane-1-sulfonyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve efficient production. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, with the addition of bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, reaction with amines can lead to the formation of sulfonamide derivatives, while reaction with alcohols can produce sulfonate esters .

Wissenschaftliche Forschungsanwendungen

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic groups in other molecules. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is unique due to its specific reactivity and the presence of both piperidine and sulfonyl chloride groups. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes .

Eigenschaften

Molekularformel

C7H15Cl2NO2S

Molekulargewicht

248.17 g/mol

IUPAC-Name

2-piperidin-1-ylethanesulfonyl chloride;hydrochloride

InChI

InChI=1S/C7H14ClNO2S.ClH/c8-12(10,11)7-6-9-4-2-1-3-5-9;/h1-7H2;1H

InChI-Schlüssel

PKBCUVFPZZHKER-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCS(=O)(=O)Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.